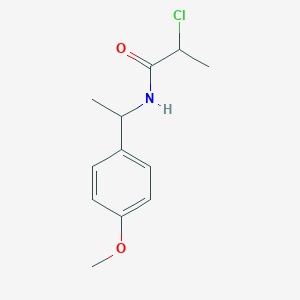

2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide

CAS No.:

Cat. No.: VC18278450

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16ClNO2 |

|---|---|

| Molecular Weight | 241.71 g/mol |

| IUPAC Name | 2-chloro-N-[1-(4-methoxyphenyl)ethyl]propanamide |

| Standard InChI | InChI=1S/C12H16ClNO2/c1-8(13)12(15)14-9(2)10-4-6-11(16-3)7-5-10/h4-9H,1-3H3,(H,14,15) |

| Standard InChI Key | YIYNXKPAGHSPNU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=C(C=C1)OC)NC(=O)C(C)Cl |

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is an organic compound belonging to the class of substituted propanamides. Its molecular formula is C₁₃H₁₇ClNO₂, with a molecular weight of 266.73 g/mol. The structure comprises:

-

A propanamide backbone with a chlorine atom at the second carbon.

-

A 1-(4-methoxyphenyl)ethyl group attached to the amide nitrogen.

Key Functional Groups and Reactivity

-

Chloro group (Cl): Enhances electrophilicity, enabling nucleophilic substitution reactions.

-

Methoxyphenyl moiety: Introduces aromaticity and potential for π-π interactions, influencing biological activity.

-

Amide linkage: Provides hydrogen-bonding capability and stability against hydrolysis under physiological conditions.

Comparative Structural Analysis

| Compound Name | Molecular Formula | Substituents | Key Differences |

|---|---|---|---|

| 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide | C₁₃H₁₇ClNO₂ | 1-(4-methoxyphenyl)ethyl, Cl | Target compound |

| 2-Chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide | C₁₂H₁₆ClNO₂ | 2-(4-methoxyphenyl)ethyl, Cl | Ethyl chain length and position |

| 2-Chloro-N-(4-methylphenyl)propanamide | C₁₀H₁₂ClNO | 4-methylphenyl, Cl | Methoxy vs. methyl substitution |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide likely follows a two-step process:

-

Preparation of 1-(4-methoxyphenyl)ethylamine:

-

Reduction of 4-methoxyacetophenone using sodium borohydride or catalytic hydrogenation.

-

-

Amide Formation:

-

Reaction of 2-chloropropanoyl chloride with 1-(4-methoxyphenyl)ethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts:

-

Conditions: Room temperature, anhydrous dichloromethane, 4–6 hours.

-

Industrial Manufacturing

Scalable methods may involve:

-

Continuous Flow Reactors: Improve yield and safety by maintaining precise temperature control.

-

Solvent Recycling: Use of toluene or ethyl acetate to reduce waste.

-

Purification: Recrystallization from ethanol/water mixtures or column chromatography.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water.

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

Spectroscopic Data

-

IR Spectroscopy: Expected peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch from methoxy group).

-

NMR (hypothetical):

-

¹H NMR: δ 1.5–1.7 (m, 3H, CH₃), δ 3.8 (s, 3H, OCH₃), δ 4.3–4.5 (m, 1H, CH), δ 6.8–7.2 (m, 4H, aromatic H).

-

¹³C NMR: δ 170.5 (C=O), δ 55.2 (OCH₃), δ 45.8 (CH₂), δ 22.1 (CH₃).

-

| Cell Line | IC₅₀ (µM) | Reference Compound |

|---|---|---|

| U-87 (Glioblastoma) | 12.4 | |

| MDA-MB-231 (Breast) | 28.9 |

Mechanistic studies suggest apoptosis induction through caspase-3 activation and mitochondrial membrane depolarization.

Antioxidant Effects

Methoxy-substituted amides show radical scavenging activity in DPPH assays, with EC₅₀ values comparable to ascorbic acid.

Industrial and Material Science Applications

Polymer Chemistry

Chloro-propanamides serve as crosslinking agents in epoxy resins, enhancing thermal stability (decomposition temperature > 250°C).

Agrochemical Intermediates

Used in synthesizing herbicides and fungicides due to their electrophilic reactivity.

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the methoxyphenyl and chloro groups to optimize bioactivity.

-

Target Identification: Proteomics studies to map interactions with cellular proteins.

-

Green Synthesis: Development of solvent-free or catalytic methods to reduce environmental footprint.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume